molecular formula C8H10O4 B2571081 Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate CAS No. 209853-87-2

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate

Cat. No. B2571081
Key on ui cas rn: 209853-87-2
M. Wt: 170.164
InChI Key: WMMLKFQIKWKPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196089B2

Procedure details

A stirred solution of 5-methyl-4-triisopropylsilanyloxymethyl-furan-2-carboxylic acid methyl ester (15) (5.2 g) in tetrahydrofuran (200 mL) was treated with tetrabutylammonium fluoride (1.0 M solution in tetrahydrofuran, 3.2 mL) and stirring continued for 16 hours. The reaction mixture was concentrated in vacuo and the residue taken up in ethyl acetate (350 mL) and washed with water (150 mL). The aqueous phase was re-extracted with ethyl acetate (2×100 mL). The combined extracts were dried, concentrated in vacuo and the residue was purified by flash chromatography eluting with ethyl acetate/pentane (1:1 by volume) to give compound 16 as a yellow oil.
Name
5-methyl-4-triisopropylsilanyloxymethyl-furan-2-carboxylic acid methyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([CH3:22])=[C:8]([CH2:10][O:11][Si](C(C)C)(C(C)C)C(C)C)[CH:9]=1)=[O:4].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([CH3:22])=[C:8]([CH2:10][OH:11])[CH:9]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
5-methyl-4-triisopropylsilanyloxymethyl-furan-2-carboxylic acid methyl ester
Quantity
5.2 g
Type
reactant
Smiles
COC(=O)C=1OC(=C(C1)CO[Si](C(C)C)(C(C)C)C(C)C)C
Name
Quantity
3.2 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was re-extracted with ethyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/pentane (1:1 by volume)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C=1OC(=C(C1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.